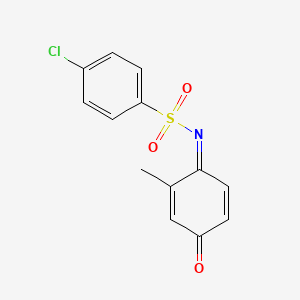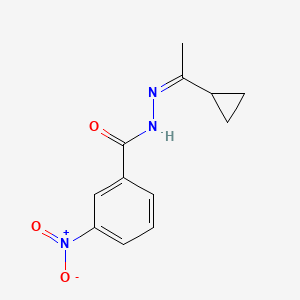![molecular formula C23H22N2O B5910672 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine](/img/structure/B5910672.png)
1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine, also known as NAP, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research. In
Mecanismo De Acción
The mechanism of action of 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. Specifically, this compound has been found to interact with the serotonin, dopamine, and norepinephrine systems, which are involved in the regulation of mood, pain, and anxiety.
Biochemical and Physiological Effects
1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine has been found to possess a wide range of biochemical and physiological effects. These effects include anti-inflammatory, analgesic, and anxiolytic properties, as well as the ability to modulate the activity of several neurotransmitter systems in the brain. Additionally, this compound has been found to possess antioxidant properties, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of different research contexts. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient choice for many researchers.
One of the limitations of using 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine in lab experiments is its relatively low yield. This can make it difficult to obtain large quantities of this compound for use in experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments involving this compound.
Direcciones Futuras
There are several potential future directions for research involving 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the fields of medicine and pharmacology. Finally, there is also potential for the development of new synthetic methods for the production of this compound, which could improve its yield and make it more accessible for use in research.
Métodos De Síntesis
The synthesis of 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine involves the condensation of 1-naphthylacetic acid with piperazine and phenylacetyl chloride. This reaction is typically carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified through a series of chromatographic techniques. The yield of this synthesis method is typically around 50%, making it a relatively efficient process.
Aplicaciones Científicas De Investigación
1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine has been studied extensively for its potential therapeutic applications. This compound has been found to possess a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic properties. These properties make it a promising candidate for further research in the fields of medicine and pharmacology.
Propiedades
IUPAC Name |
(E)-3-naphthalen-1-yl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-23(14-13-20-9-6-8-19-7-4-5-12-22(19)20)25-17-15-24(16-18-25)21-10-2-1-3-11-21/h1-14H,15-18H2/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQMYPNMNUPZNG-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-naphthyl-1-(4-phenylpiperazinyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5910615.png)

![5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B5910629.png)


![{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5910646.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910653.png)
![5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)
![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910674.png)
